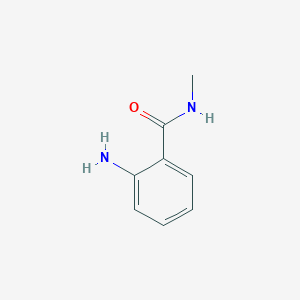

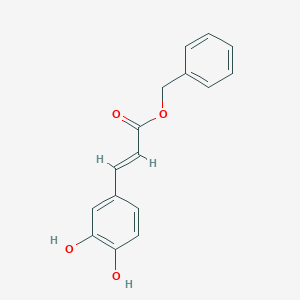

2-Amino-N-methylbenzamide

Overview

Description

2-Amino-N-methylbenzamide is a chemical compound that is structurally related to 2-aminobenzamide, a molecule characterized by the presence of an amino group attached to the benzene ring and an amide functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds, which can help infer some of the properties and reactivities of this compound.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzamides, has been explored through various methods. For instance, UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes has been used to synthesize 2-aminobenzamides efficiently . Additionally, the synthesis of 2-amino-N-hydroxybenzamide antimicrobials from isatoic anhydride and different hydroxamic acids suggests a potential route for synthesizing N-substituted 2-aminobenzamides .

Molecular Structure Analysis

The molecular structure of 2-aminobenzamides has been studied using spectroscopic and X-ray crystallographic techniques, complemented with density functional theory (DFT) calculations . These studies have revealed the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to function as both a hydrogen bond donor and acceptor, forming strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 2-aminobenzamide derivatives has been explored in various contexts. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound structurally related to 2-aminobenzamides, has been studied, revealing insights into the reduction pathways and the formation of cytotoxic products . Additionally, the coordination behavior of 2-aminobenzamide with Ni(II) ions has been investigated, showing the formation of stable chelate rings with mononuclear octahedral geometry .

Physical and Chemical Properties Analysis

The solubility of 2-aminobenzamide in various organic solvents has been measured, and thermodynamic models have been applied to correlate the solubility data . This information is crucial for understanding the purification and synthesis processes of 2-aminobenzamide and could be extrapolated to understand the solubility behavior of this compound.

Relevant Case Studies

Several case studies highlight the biological relevance of 2-aminobenzamide derivatives. For instance, 2-aminobenzamide has been shown to antagonize induced DNA hypomethylation during the differentiation of murine Friend erythroleukemia cells . Moreover, the antimicrobial and antifungal activities of novel 2-amino-N-hydroxybenzamide derivatives have been evaluated, with some compounds showing activities comparable to standard drugs . These studies suggest potential biological applications for this compound as well.

Scientific Research Applications

Chemistry and Pharmacology of Non-Fentanyl Synthetic Opioids:

- A comprehensive review on the chemistry and pharmacology of non-fentanyl synthetic opioids, specifically N-substituted benzamides and acetamides, was conducted. These compounds, developed in the 1970s and 1980s, have seen their emergence as substances of abuse. This study provides in-depth insights into their chemistry, pharmacology, and impact on drug markets, highlighting the importance of tracking emerging psychoactive substances through international early warning systems (Sharma et al., 2018).

Inhibition of Cellular Recovery from Damage Induced by Ionizing Radiation:

- The research focused on the quest for specific inhibitors of cellular recovery from damage induced by ionizing radiation, using a variety of mammalian cell systems. The review compiled data from studies that attempted to inhibit recovery using chemical agents, including compounds that interfere with DNA repair processes like ara-C and 3-aminobenzamide, among others. This highlights the potential application of 2-Amino-N-methylbenzamide in enhancing the efficacy of radiotherapy (Kelland & Steel, 1988).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest:

- The paper discusses the chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, summarizing the current knowledge on the mechanism of pharmacological activities such as cytotoxicity, inhibition of cell proliferation via angiogenesis, and apoptosis. It highlights recent results of synthetic approaches to these compounds, including modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties. This indicates the relevance of this compound in the development of new pharmacophores (Rosales-Hernández et al., 2022).

Safety and Hazards

2-Amino-N-methylbenzamide is classified as harmful if swallowed and suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .

properties

IUPAC Name |

2-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMWOULVHFLJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308703 | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4141-08-6 | |

| Record name | 4141-08-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Amino-N-methylbenzamide in the synthesis of Balaglitazone?

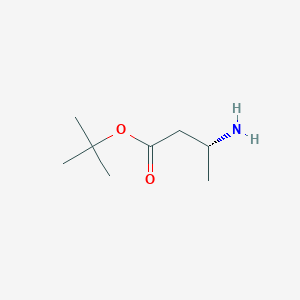

A: this compound serves as a crucial building block in the synthesis of Balaglitazone. [] The synthesis begins with 1H-benzo[d]oxazine-2,4-dione reacting with methylamine to yield this compound. This compound then undergoes a series of reactions, including cyclization, etherification, Knoevenagel reaction, and catalytic hydrogenation, ultimately leading to the formation of Balaglitazone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)